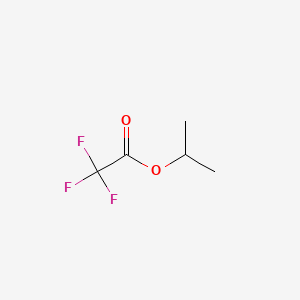

Isopropyl trifluoroacetate

Descripción

The exact mass of the compound Isopropyl trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isopropyl trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

propan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAXRKSDVDALDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193060 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-38-4 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Isopropyl trifluoroacetate" physical and chemical properties

An In-depth Technical Guide to Isopropyl Trifluoroacetate (B77799): Physicochemical Properties and Synthetic Applications

Abstract

Isopropyl trifluoroacetate (CAS No. 400-38-4) is a versatile organic compound recognized for its unique trifluoroacetate group, which imparts desirable properties for various applications in research and industry.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of isopropyl trifluoroacetate, its synthesis, reactivity, and key applications, particularly in the pharmaceutical and agrochemical sectors.[2] The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and detailing experimental protocols.

Physicochemical Properties

Isopropyl trifluoroacetate is a clear, colorless liquid with a characteristic fruity or sweet odor.[1][2][3] It is known for its high volatility and low viscosity.[3] The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.[3]

Identification and General Properties

| Property | Value | Source |

| CAS Number | 400-38-4 | [1][4][5] |

| Molecular Formula | C5H7F3O2 | [1][4][5] |

| Molecular Weight | 156.10 g/mol | [4][5] |

| IUPAC Name | propan-2-yl 2,2,2-trifluoroacetate | [5] |

| Synonyms | Acetic acid, trifluoro-, 1-methylethyl ester; Trifluoroacetic acid, isopropyl ester | [1][3][4] |

| Appearance | Clear, colorless liquid | [1] |

Physical and Thermodynamic Properties

| Property | Value | Unit | Source |

| Boiling Point | 73 | °C | [1][2] |

| Melting Point | <-78 | °C | [2][6] |

| Density | 1.108 | g/mL at 25°C | [2][6] |

| Refractive Index | n20/D 1.319 - 1.32 | [1][6] | |

| Flash Point | 16 | °F (-9 °C) | [2][7] |

| Vapor Pressure | 12.192 - 15.654 | kPa at 20-25°C | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 31.75 | kJ/mol | [4] |

| Enthalpy of Fusion (ΔfusH°) | 9.80 | kJ/mol | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.500 - 1.84 | [4][8] | |

| Water Solubility (log10WS) | -1.55 | mol/L | [4] |

Chemical Properties and Reactivity

Isopropyl trifluoroacetate's chemical behavior is largely dictated by the electron-withdrawing nature of the trifluoroacetyl group, which activates the carbonyl carbon for nucleophilic attack.[9] It is soluble in organic solvents and is noted to be sensitive to moisture, potentially hydrolyzing in the presence of water.[3][6] The compound is stable under normal storage and handling conditions.[10]

Reactivity Profile

-

Nucleophilic Acyl Substitution : It readily undergoes reactions with nucleophiles such as alcohols and amines, serving as an effective trifluoroacetylating agent.[9] This reaction is crucial for introducing the trifluoroacetyl group into molecules to enhance their biological activity and metabolic stability.[1][9]

-

Hydrolysis : The ester can be hydrolyzed to trifluoroacetic acid and isopropanol (B130326), particularly in the presence of acids or bases.[3]

-

Incompatible Materials : It should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10][11]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of isopropyl trifluoroacetate. Key spectral information can be found in various databases.

| Spectrum Type | Database/Source |

| 1H NMR, 13C NMR, 19F NMR | PubChem (Sigma-Aldrich, W. Robien) |

| Infrared (IR) Spectrum | NIST/EPA Gas-Phase Infrared Database |

| Mass Spectrum (Electron Ionization) | NIST Mass Spectrometry Data Center |

Experimental Protocols: Synthesis of Isopropyl Trifluoroacetate

Several methods for the synthesis of isopropyl trifluoroacetate have been reported. A common laboratory and industrial method involves the reaction of a trifluoroacetylating agent with isopropanol.

Synthesis from Trifluoroacetyl Fluoride (B91410) and Isopropanol

This method provides a high yield of isopropyl trifluoroacetate.[12]

Materials:

-

Isopropanol (12 kg)

-

Potassium fluoride (5.8 kg)

-

Trifluoroacetyl fluoride gas (11.6 kg)

Procedure:

-

In a reaction kettle equipped with a stirrer, add 12 kg of isopropanol.[12]

-

With continuous stirring, slowly add 5.8 kg of potassium fluoride to create a mixture.[12]

-

Transfer the isopropanol and potassium fluoride mixture to a closed reactor with a stirrer.[12]

-

Begin stirring and introduce 11.6 kg of trifluoroacetyl fluoride gas into the mixture.[12]

-

Maintain the reaction temperature at 45°C for 3.5 hours.[12]

-

After the reaction is complete, filter the product to remove the solid potassium bifluoride (KHF2) byproduct.[12]

-

The filtrate is then purified by distillation to obtain isopropyl trifluoroacetate. This process can yield approximately 14.5 kg (92.9% yield).[12]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of isopropyl trifluoroacetate from isopropanol and trifluoroacetyl fluoride.

Caption: Synthesis workflow for isopropyl trifluoroacetate.

Structure-Application Relationship

This diagram shows the logical relationship between the chemical structure of isopropyl trifluoroacetate and its primary applications.

Caption: Relationship between structure and applications.

Applications

Isopropyl trifluoroacetate is a significant chemical intermediate in various fields.[2]

-

Pharmaceuticals : It is used in the synthesis of Active Pharmaceutical Ingredients (APIs). The trifluoroacetate group can modify molecular properties to create more effective drugs.[2]

-

Agrochemicals : It plays a role in the development of advanced pesticides and herbicides.[2]

-

Organic Synthesis : It serves as a versatile reagent for producing complex organic molecules, particularly fluorinated compounds.[1]

-

Materials Science : It is used to modify the properties of polymers.[1]

Safety and Handling

Isopropyl trifluoroacetate is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[5][7] It may also cause respiratory irritation.[5]

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7][11]

-

Keep the container tightly closed in a dry and well-ventilated place.[11]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Wear protective gloves, protective clothing, and eye/face protection.[7][11]

-

Ground and bond the container and receiving equipment to prevent static discharge.[7][11]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[7]

In all cases of exposure, seek immediate medical attention.[7][11]

Conclusion

Isopropyl trifluoroacetate is a valuable chemical reagent with a well-defined set of physical and chemical properties. Its utility in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals, is well-established.[1][2] A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 400-38-4: Isopropyl trifluoroacetate | CymitQuimica [cymitquimica.com]

- 4. Isopropyl trifluoroacetate (CAS 400-38-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Isopropyl trifluoroacetate | C5H7F3O2 | CID 78998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ISOPROPYL TRIFLUOROACETATE | 400-38-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. ISOPROPYL TRIFLUOROACETATE synthesis - chemicalbook [chemicalbook.com]

Isopropyl Trifluoroacetate (CAS 400-38-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isopropyl trifluoroacetate (B77799) (CAS 400-38-4), a versatile reagent and intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document consolidates key physical, chemical, and spectroscopic data, alongside detailed experimental protocols and safety information, to support its effective and safe use in research and development.

Chemical and Physical Properties

Isopropyl trifluoroacetate is a colorless liquid with a characteristically fruity or sweet odor.[1] It is an ester derived from trifluoroacetic acid and isopropanol (B130326).[1] Its high volatility and low viscosity make it a useful solvent in certain chemical processes.[1] The presence of the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity in various chemical transformations, notably in nucleophilic substitution reactions.[1]

Table 1: Physical and Chemical Properties of Isopropyl Trifluoroacetate

| Property | Value | Source(s) |

| CAS Number | 400-38-4 | [1] |

| Molecular Formula | C₅H₇F₃O₂ | [1] |

| Molecular Weight | 156.10 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 73 °C | [2] |

| Melting Point | < -78 °C | [2] |

| Density | 1.108 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.319 | |

| Flash Point | 16 °F | [2] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of isopropyl trifluoroacetate.

Table 2: Spectroscopic Data for Isopropyl Trifluoroacetate

| Spectrum Type | Key Peaks / Signals | Source(s) |

| ¹H NMR | Spectra available for viewing. | [2] |

| ¹³C NMR | Spectra available for viewing. | [3] |

| ¹⁹F NMR | Spectra available for viewing. | [3] |

| Mass Spectrometry (GC-MS) | Spectra available for viewing. | [1][2] |

| Infrared (IR) Spectroscopy | Spectra available for viewing. | [2] |

| Raman Spectroscopy | Spectra available for viewing. | [2] |

Synthesis of Isopropyl Trifluoroacetate

Isopropyl trifluoroacetate can be synthesized through the esterification of isopropanol with a trifluoroacetylating agent. Two common laboratory-scale methods are detailed below.

Experimental Protocol: Esterification of Isopropanol with Trifluoroacetic Anhydride (B1165640)

This method is a straightforward approach for the laboratory synthesis of isopropyl trifluoroacetate.

Materials:

-

Isopropanol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Diethyl ether or Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropanol (1.0 eq) in diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. If desired, pyridine (1.1 eq) can be added to the isopropanol solution before the addition of TFAA.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure isopropyl trifluoroacetate.

Experimental Protocol: Synthesis from Isopropanol and Trifluoroacetyl Fluoride (B91410)

This industrial synthesis method can be adapted for a laboratory setting with appropriate safety precautions for handling gaseous reagents.[4]

Materials:

-

Isopropanol

-

Potassium fluoride

-

Trifluoroacetyl fluoride gas

-

Closed reactor with a stirrer

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a reaction vessel with a stirrer, add isopropanol.[4]

-

With stirring, slowly add potassium fluoride to create a mixture.[4]

-

Transfer this mixture to a closed reactor equipped with a stirrer.[4]

-

Begin stirring and introduce trifluoroacetyl fluoride gas into the mixture.[4]

-

Control the reaction temperature at approximately 45 °C for about 3.5 hours.[4]

-

After the reaction is complete, filter the product to remove solid potassium bifluoride (KHF₂).[4]

-

The resulting filtrate is then purified by distillation to obtain isopropyl trifluoroacetate. The reported yield for this process is high, around 92.9%.[4]

Applications in Organic Synthesis

Isopropyl trifluoroacetate is a key reagent for introducing the trifluoroacetyl group into molecules, a common strategy in drug development to enhance metabolic stability and biological activity.[5]

Experimental Protocol: Trifluoroacetylation of an Amine

This protocol provides a general procedure for the N-trifluoroacetylation of a primary or secondary amine.

Materials:

-

Amine substrate

-

Isopropyl trifluoroacetate

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (optional, but recommended)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) in the chosen aprotic solvent.

-

If using a base, add the non-nucleophilic base (1.1 - 1.5 eq) to the solution.

-

Add isopropyl trifluoroacetate (1.1 - 1.5 eq) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition may be necessary.

-

Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be quenched with water or a dilute aqueous acid solution.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography, recrystallization, or distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of volatile acetate (B1210297) compounds can be adapted for isopropyl trifluoroacetate.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column (e.g., DB-624 or equivalent)

GC Conditions (suggested starting point):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 40-70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 250 °C.

-

Injection Mode: Split or splitless, depending on the concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-300

Sample Preparation:

-

Prepare a dilute solution of isopropyl trifluoroacetate in a volatile organic solvent (e.g., hexane, ethyl acetate).

-

If analyzing in a complex matrix, appropriate sample extraction and clean-up procedures should be employed.

Safety and Handling

Isopropyl trifluoroacetate is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[2]

Table 3: Hazard and Precautionary Statements

| GHS Classification | Statement |

| H225 | Highly flammable liquid and vapor |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.[7]

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Keep away from ignition sources and use non-sparking tools.[4][7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

This technical guide is intended for use by qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling isopropyl trifluoroacetate.

References

- 1. Isopropyl trifluoroacetate [webbook.nist.gov]

- 2. Isopropyl trifluoroacetate | C5H7F3O2 | CID 78998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. ISOPROPYL TRIFLUOROACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters - Google Patents [patents.google.com]

- 6. CN103611569B - Catalyst for synthesizing isopropyl trifluoroacetate by esterification and preparation method thereof - Google Patents [patents.google.com]

- 7. Isopropyl trifluoroacetate [webbook.nist.gov]

- 8. govinfo.gov [govinfo.gov]

Synthesis of "Isopropyl trifluoroacetate" from trifluoroacetic acid

An In-depth Technical Guide to the Synthesis of Isopropyl Trifluoroacetate (B77799) from Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl trifluoroacetate from trifluoroacetic acid. Isopropyl trifluoroacetate is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, primarily utilized for the introduction of the trifluoromethyl group.[1][2] This document details various synthetic methodologies, with a focus on the direct esterification of trifluoroacetic acid.

Synthetic Routes Overview

Several methods have been reported for the synthesis of isopropyl trifluoroacetate, starting from different trifluoroacetyl sources. The primary routes include:

-

Direct Esterification of Trifluoroacetic Acid: This is a straightforward approach involving the reaction of trifluoroacetic acid with isopropanol (B130326), typically in the presence of a catalyst.

-

From Trifluoroacetyl Halides: Trifluoroacetyl chloride or fluoride (B91410) can be reacted with isopropanol to yield the desired ester.[3][4]

This guide will focus on the direct esterification method due to its atom economy and the ready availability of the starting materials.

Direct Esterification of Trifluoroacetic Acid with Isopropanol

The direct esterification of trifluoroacetic acid with isopropanol is an equilibrium-limited reaction. To drive the reaction towards the product side, a catalyst is often employed, and in some procedures, a dehydrating agent or removal of water is necessary.

Catalysis with Hydrofluoric Acid

A high-yield synthesis can be achieved using liquid hydrofluoric acid as a catalyst. This method has the advantage of proceeding at or near room temperature and allows for product separation by simple decantation, avoiding the need for distillation.[5]

The following protocol is adapted from a patented procedure:[5]

-

To a 250-ml polyethylene (B3416737) reactor, introduce 57 g (0.5 mol) of trifluoroacetic acid.

-

Add 30 g (0.5 mol) of isopropanol to the reactor.

-

Carefully add 10 g (0.5 mol) of anhydrous hydrofluoric acid and 18 g (1.0 mol) of water.

-

Stir the reaction mixture at a temperature of 10-15°C for 3 hours.

-

Upon completion of stirring, the reaction mixture will separate into two immiscible phases.

-

Separate the two phases by decantation to recover the crude isopropyl trifluoroacetate.

-

Further purification, if necessary, can be achieved by standard techniques such as distillation.

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (%) |

| Trifluoroacetic Acid | 114.02 | 57 | 0.5 | - | - |

| Isopropanol | 60.10 | 30 | 0.5 | - | - |

| Isopropyl Trifluoroacetate | 156.10 | 74 | 0.474 | 95 | >98 (GC) |

Table 1: Quantitative data for the synthesis of isopropyl trifluoroacetate using hydrofluoric acid catalysis.[5]

Other Catalytic Systems

Research has also been conducted on other catalysts for the esterification of trifluoroacetic acid. While specific examples for isopropanol are less detailed in the provided search results, analogous esterifications suggest that solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), could be employed.[6][7] These catalysts offer advantages in terms of ease of separation and potential for recycling. Another patented method utilizes a catalyst made of neodymium trifluoroacetate on a resin-based spherical activated carbon.[8]

Alternative Synthetic Routes

For completeness, alternative syntheses of isopropyl trifluoroacetate are briefly described below.

From Trifluoroacetyl Chloride

This method involves the reaction of trifluoroacetyl chloride with isopropanol. A key feature of one patented procedure is the use of a "heel" of the product, isopropyl trifluoroacetate, as the reaction solvent.[3]

-

A heel of isopropyl trifluoroacetate is cooled to a low temperature (e.g., -19°C).

-

Trifluoroacetyl chloride is added to the cooled product.

-

Isopropanol is then added portion-wise over a period of time while maintaining the low temperature.

-

The mixture is allowed to warm to room temperature.

-

The resulting product is of high purity.[3]

| Reactant/Product | Amount (g) | Purity (%) |

| Isopropyl Trifluoroacetate (heel) | 180 | - |

| Trifluoroacetyl Chloride | 132.5 | - |

| Isopropanol | 60.7 | - |

| Isopropyl Trifluoroacetate (final) | 282.6 | >97 |

Table 2: Quantitative data for the synthesis from trifluoroacetyl chloride.[3]

From Trifluoroacetyl Fluoride

Another approach utilizes trifluoroacetyl fluoride as the acylating agent in the presence of potassium fluoride.[4]

-

Isopropanol is mixed with potassium fluoride.

-

Trifluoroacetyl fluoride gas is passed through the mixture.

-

The reaction is conducted at a specific temperature (e.g., 45°C) for a set duration.

-

The solid byproduct (KHF2) is removed by filtration.

-

The filtrate is purified by rectification to yield the final product.[4]

| Reactant/Product | Amount (kg) | Yield (%) |

| Isopropanol | 12 | - |

| Potassium Fluoride | 5.8 | - |

| Trifluoroacetyl Fluoride | 11.6 | - |

| Isopropyl Trifluoroacetate | 14.5 | 92.9 |

Table 3: Quantitative data for the synthesis from trifluoroacetyl fluoride.[4]

Reaction Mechanisms and Workflows

To visualize the chemical process and experimental steps, the following diagrams are provided.

Figure 1: Experimental workflow for the synthesis of isopropyl trifluoroacetate using hydrofluoric acid catalysis.

Figure 2: Simplified reaction mechanism for the acid-catalyzed esterification of trifluoroacetic acid.

Safety Considerations

-

Trifluoroacetic acid is a corrosive and toxic liquid with a high vapor pressure. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

-

Hydrofluoric acid is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and lungs. Specialized training and PPE are required when handling this substance.

-

Trifluoroacetyl halides are also corrosive and toxic.

-

Isopropyl trifluoroacetate is a flammable liquid. Standard precautions for handling flammable organic compounds should be followed.

Conclusion

The synthesis of isopropyl trifluoroacetate from trifluoroacetic acid can be effectively achieved through direct esterification, particularly with the use of hydrofluoric acid as a catalyst, which offers high yields and a simplified workup procedure. Alternative routes from trifluoroacetyl halides also provide viable, high-purity pathways. The choice of method will depend on the availability of starting materials, equipment, and safety considerations. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 400-38-4: Isopropyl trifluoroacetate | CymitQuimica [cymitquimica.com]

- 3. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]

- 4. ISOPROPYL TRIFLUOROACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103611569B - Catalyst for synthesizing isopropyl trifluoroacetate by esterification and preparation method thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Isopropyl Trifluoroacetate: A Technical Guide to its Application as a Trifluoromethylating Agent in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group is a critical strategy in modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic properties. Isopropyl trifluoroacetate (B77799) has emerged as a valuable reagent for introducing the trifluoromethyl group, particularly in the synthesis of α-aryl-α-trifluoromethyl alcohols, which are important structural motifs in various biologically active compounds. This technical guide provides an in-depth overview of the use of isopropyl trifluoroacetate as a trifluoromethylating agent, focusing on its primary application in conjunction with Grignard reagents.

Core Application: Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Grignard Reagents

Isopropyl trifluoroacetate serves as an effective trifluoroacetylating agent that, in a tandem reaction with organometallic reagents like Grignard reagents, facilitates the formation of trifluoromethylated alcohols. The overall transformation is a one-pot process that combines a trifluoroacetylation with an in-situ reduction.

Reaction Mechanism

The reaction of isopropyl trifluoroacetate with a Grignard reagent (R-MgX) proceeds through a two-stage mechanism:

-

Trifluoroacetylation: The Grignard reagent performs a nucleophilic attack on the carbonyl carbon of isopropyl trifluoroacetate. This results in the formation of a transient trifluoromethyl ketone intermediate and magnesium isopropoxide.

-

Meerwein-Ponndorf-Verley (MPV) Type Reduction: The newly formed trifluoromethyl ketone is then reduced in situ by the magnesium isopropoxide generated in the first step. This reduction proceeds through a six-membered ring transition state, transferring a hydride from the isopropoxide to the ketone's carbonyl carbon, yielding the final α-aryl-α-trifluoromethyl alcohol.[1][2]

Quantitative Data

Comprehensive quantitative data on the substrate scope for isopropyl trifluoroacetate is limited in publicly available literature. The following table summarizes representative yields for the synthesis of α-aryl-α-trifluoromethyl alcohols using trifluoroacetic acid esters and Grignard reagents. It is important to note that reaction conditions and the specific ester used can significantly influence yields.

| Entry | Aryl Halide Precursor for Grignard Reagent | Trifluoroacetate Ester | Product Yield (%) | Byproduct Yield (%) |

| 1 | Ethyl 4-iodobenzoate | Isopropyl trifluoroacetate | 42 | 10 (bis-aldol) |

| 2 | 1-Iodo-4-methoxybenzene | 2,2,2-Trifluoroethyl trifluoroacetate | 81 | Not reported |

| 3 | 2-Iodo-9,9-dimethylfluorene | 2,2,2-Trifluoroethyl trifluoroacetate | 76 | Not reported |

| 4 | 3-Iodopyridine | 2,2,2-Trifluoroethyl trifluoroacetate | 85 | Not reported |

Yields are based on published data and may vary depending on specific experimental conditions. Data for entries 2-4 are for a related trifluoroacetate ester and are provided for comparative purposes.[3]

Experimental Protocols

The following is a generalized, representative experimental protocol for the synthesis of α-aryl-α-trifluoromethyl alcohols using isopropyl trifluoroacetate and a Grignard reagent.

Materials:

-

Isopropyl trifluoroacetate

-

Aryl halide (e.g., aryl iodide or aryl bromide)

-

Magnesium turnings

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

Iodine (for Grignard initiation)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Generalized Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve the aryl halide in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.

-

Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Trifluoromethylation and In-situ Reduction:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Add isopropyl trifluoroacetate dropwise to the cooled Grignard solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-aryl-α-trifluoromethyl alcohol.

-

Conclusion

Isopropyl trifluoroacetate is a practical and effective reagent for the synthesis of α-aryl-α-trifluoromethyl alcohols through a one-pot reaction with Grignard reagents. This method offers a straightforward approach to installing a trifluoromethyl group adjacent to a newly formed stereocenter. While the substrate scope with isopropyl trifluoroacetate itself is not as extensively documented as with other trifluoromethylating agents, the underlying tandem trifluoroacetylation/MPV reduction mechanism provides a solid foundation for its application in medicinal chemistry and drug discovery programs. Further research into expanding the substrate scope and optimizing reaction conditions will undoubtedly increase the utility of this valuable synthetic tool.

References

Isopropyl Trifluoroacetate as a Proton Donor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl trifluoroacetate (B77799) (ITFA) is a versatile reagent in organic synthesis, recognized for its role as a trifluoroacetylating agent. However, its capacity to function as a proton donor, a consequence of the profound electron-withdrawing nature of the trifluoromethyl group, is a less explored but significant aspect of its reactivity. This technical guide provides an in-depth analysis of the mechanism of action of isopropyl trifluoroacetate as a proton donor, focusing on the acidity of its α-hydrogens. This document synthesizes theoretical principles, data from analogous compounds, and proposes experimental protocols to elucidate its proton-donating capabilities, offering valuable insights for its application in research and drug development.

Introduction

Isopropyl trifluoroacetate (ITFA), with the chemical formula C₅H₇F₃O₂, is an ester of trifluoroacetic acid and isopropanol. The presence of the trifluoromethyl (-CF₃) group dramatically influences the electronic properties of the molecule, rendering the α-hydrogen on the isopropyl moiety significantly more acidic than those in typical aliphatic esters. This enhanced acidity allows ITFA to act as a proton donor in the presence of a suitable base, forming a resonance-stabilized enolate intermediate. Understanding this mechanism is crucial for predicting and controlling reactions where ITFA is used, potentially leading to novel synthetic strategies.

The Core Mechanism: Proton Donation from the α-Carbon

The primary mechanism for isopropyl trifluoroacetate's action as a proton donor involves the abstraction of a proton from the carbon atom adjacent to the ester oxygen (the α-carbon of the isopropyl group). This process is facilitated by the strong inductive effect of the trifluoromethyl group.

The Inductive Effect of the Trifluoromethyl Group

The three highly electronegative fluorine atoms in the trifluoromethyl group exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, polarizing the C-C and C-O bonds and ultimately drawing electron density away from the C-H bond of the isopropyl group's methine proton. This polarization weakens the C-H bond, making the proton more susceptible to abstraction by a base.

Enolate Formation and Stabilization

Upon deprotonation by a base, ITFA forms a resonance-stabilized enolate anion. The negative charge on the α-carbon is delocalized onto the electronegative oxygen atom of the carbonyl group, significantly stabilizing the conjugate base and thus increasing the acidity of the parent compound.

Quantitative Acidity: pKa Estimation

| Compound | Functional Group | Approximate pKa of α-Hydrogen | Reference |

| Acetone | Ketone | 19-21 | [1][2][3] |

| Ethyl Acetate | Ester | ~25 | [2][3] |

| Ethyl Trifluoroacetate | Fluoroester | Not available | |

| Isopropyl Trifluoroacetate | Fluoroester | Estimated < 25 | |

| 1,3-Diketone | β-Diketone | ~9 | [2] |

| β-Ketoester | β-Ketoester | ~11 | [2] |

Table 1: Approximate pKa values of α-hydrogens in various carbonyl compounds.

The electron-donating nature of the alkoxy group in a standard ester makes the α-hydrogens less acidic than in a ketone.[3] However, the powerful inductive effect of the trifluoromethyl group in ITFA is expected to significantly lower the pKa of its α-hydrogen compared to a non-fluorinated ester like ethyl acetate, making it a more potent proton donor.

Proposed Experimental Protocol: Determination of the pKa of Isopropyl Trifluoroacetate's α-Hydrogen

To empirically determine the proton-donating ability of ITFA, a precise measurement of its α-hydrogen's pKa is necessary. A potentiometric titration is a suitable method for this determination.

Materials and Equipment

-

Isopropyl trifluoroacetate (high purity)

-

A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Calibrated pH meter or potentiometer with a suitable electrode for non-aqueous solutions

-

Autotitrator or manual titration setup

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard buffer solutions for calibration

Procedure

-

Preparation of the Titrand: A solution of isopropyl trifluoroacetate of known concentration (e.g., 0.01 M) is prepared in the anhydrous solvent under an inert atmosphere.

-

Preparation of the Titrant: A standardized solution of the strong base (e.g., 0.1 M LDA in THF) is prepared and stored under an inert atmosphere.

-

Calibration: The potentiometer is calibrated using standard buffers appropriate for the solvent system.

-

Titration: The ITFA solution is titrated with the strong base solution at a constant, slow rate. The potential (or pH) is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the potential (or pH) versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the potential at the half-equivalence point.

Signaling Pathways and Logical Relationships

The role of isopropyl trifluoroacetate as a proton donor can be integrated into various reaction pathways. Its ability to generate a nucleophilic enolate intermediate opens up possibilities for subsequent C-C bond formation reactions.

Conclusion

The unique electronic environment created by the trifluoromethyl group confers significant proton donor capabilities upon isopropyl trifluoroacetate, specifically at the α-position of the isopropyl moiety. While direct experimental data on its pKa remains to be established, theoretical considerations and analogies with related compounds strongly support this mechanism. The formation of a resonance-stabilized enolate intermediate upon deprotonation is the key feature of this reactivity. The proposed experimental protocol provides a clear pathway for the quantitative characterization of ITFA's acidity. A thorough understanding of this proton donor mechanism will undoubtedly facilitate the rational design of new synthetic methodologies and the optimization of existing processes where isopropyl trifluoroacetate is a key reagent, particularly in the fields of medicinal chemistry and materials science. Further research, including kinetic isotope effect studies and computational modeling, would provide a more complete picture of the dynamics of proton transfer from this versatile fluorinated ester.

References

An In-depth Technical Guide to the Solubility of Isopropyl Trifluoroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropyl trifluoroacetate (B77799) in common organic solvents. Due to a lack of extensive, publicly available quantitative data for this specific compound, this guide presents qualitative solubility information based on chemical principles and available documentation. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to Isopropyl Trifluoroacetate

Isopropyl trifluoroacetate (IPTFA) is a fluorinated ester with the chemical formula C₅H₇F₃O₂. It is a colorless liquid known for its utility as a reagent in organic synthesis and as a solvent in various chemical processes.[1] The trifluoromethyl group significantly influences its chemical and physical properties, including its solubility.

Qualitative Solubility of Isopropyl Trifluoroacetate

Based on the principle of "like dissolves like," isopropyl trifluoroacetate, a moderately polar aprotic ester, is expected to be soluble in a wide range of common organic solvents.[2] General statements from chemical suppliers confirm that it is soluble in organic solvents.[1] The miscibility of fluorinated esters with organic solvents can be influenced by the degree of fluorination and the nature of the organic solvent.

For practical lab work, isopropyl trifluoroacetate is expected to be miscible with a variety of common organic solvents. A summary of this expected qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of Isopropyl Trifluoroacetate in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

| Hexanes | C₆H₁₄ | Nonpolar | Soluble |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Nonpolar | Soluble |

Disclaimer: This table is based on general chemical principles and qualitative statements. For precise quantitative data, experimental determination is necessary.

Comparative Solubility Data: Isopropyl Acetate

To provide a potential, albeit approximate, quantitative context, the solubility of a structurally similar, non-fluorinated ester, isopropyl acetate, is presented in Table 2. The presence of the trifluoromethyl group in isopropyl trifluoroacetate will alter its polarity and intermolecular interactions, and thus its solubility will differ from that of isopropyl acetate.

Table 2: Quantitative Solubility of Isopropyl Acetate in Water and Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 20 | 3.1 |

| Ethanol | 25 | Miscible |

| Diethyl Ether | 25 | Miscible |

| Acetone | 25 | Miscible |

Note: This data is for Isopropyl Acetate and should be used only as a rough comparative guide.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[3][4]

4.1. Materials and Equipment

-

Isopropyl trifluoroacetate (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of isopropyl trifluoroacetate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours (e.g., 2-4 hours) to allow the excess undissolved solute to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. Be cautious not to disturb the settled excess solute.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification of the Solute:

-

Determine the concentration of isopropyl trifluoroacetate in the filtered sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC, or NMR).

-

Alternatively, for a gravimetric determination, evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) and weigh the remaining residue.

-

-

Calculation of Solubility:

-

From the determined concentration and the volume of the sample, or from the mass of the residue, calculate the solubility of isopropyl trifluoroacetate in the chosen solvent. Express the solubility in appropriate units, such as g/100 mL, g/kg, or mol/L.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Researchers should be aware of several factors that can influence the measured solubility of isopropyl trifluoroacetate:

-

Temperature: Solubility is generally temperature-dependent. It is crucial to control and report the temperature at which the solubility is determined.

-

Purity of Solute and Solvent: Impurities in either the isopropyl trifluoroacetate or the organic solvent can affect the solubility. Use high-purity materials for accurate measurements.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Inadequate equilibration time can lead to an underestimation of the solubility.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if working with aqueous or mixed-solvent systems, the pH can significantly impact the solubility of esters, which can be susceptible to hydrolysis under acidic or basic conditions.

Conclusion

References

The Strategic Role of Isopropyl Trifluoroacetate in the Advancement of Fluorinated Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Among the various reagents utilized for this purpose, isopropyl trifluoroacetate (B77799) has emerged as a versatile and efficient building block for the introduction of the trifluoroacetyl group. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of isopropyl trifluoroacetate in the production of fluorinated compounds, with a focus on experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis of Isopropyl Trifluoroacetate

Isopropyl trifluoroacetate is a colorless liquid with a boiling point of approximately 73°C.[1] Its unique trifluoroacetate group enhances its reactivity and solubility in a range of organic solvents, making it a valuable reagent in organic synthesis.[1]

A robust, large-scale synthesis of isopropyl trifluoroacetate has been developed, providing a reliable source of this key reagent. The process involves the reaction of isopropanol (B130326) with trifluoroacetyl fluoride (B91410) in the presence of potassium fluoride.

Table 1: Large-Scale Synthesis of Isopropyl Trifluoroacetate [2]

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Product | Yield |

| Isopropanol (12 kg) | Trifluoroacetyl fluoride (11.6 kg) | Potassium fluoride (5.8 kg) | 45°C | 3.5 hours | Isopropyl trifluoroacetate | 92.9% |

Experimental Protocol: Synthesis of Isopropyl Trifluoroacetate[2]

-

In a reaction kettle equipped with a stirrer, 12 kg of isopropanol is charged.

-

With stirring, 5.8 kg of potassium fluoride is slowly added to the isopropanol to form a mixture.

-

The mixture is then transferred to a closed reactor with a stirrer.

-

Stirring is initiated, and 11.6 kg of trifluoroacetyl fluoride gas is passed into the reactor.

-

The reaction temperature is maintained at 45°C for 3.5 hours.

-

Upon completion, the reaction product is filtered to remove the solid potassium bifluoride (KHF2) byproduct.

-

The filtrate is then transferred to a rectification column for distillation to yield 14.5 kg of pure isopropyl trifluoroacetate.

The following diagram illustrates the workflow for the synthesis of isopropyl trifluoroacetate:

References

Methodological & Application

Application Notes and Protocols: Isopropyl Trifluoroacetate for N-Trifluoroacetylation of Amines in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of isopropyl trifluoroacetate (B77799) and its application as an efficient reagent for the N-trifluoroacetylation of amines, a crucial step for the protection of amino groups in peptide synthesis and other organic chemistry applications. While not a direct peptide coupling reagent, isopropyl trifluoroacetate serves as a valuable tool for introducing the trifluoroacetyl (Tfa) protecting group, which can be advantageous in specific synthetic strategies.

Introduction

In peptide synthesis, the protection of the α-amino group of amino acids is fundamental to prevent undesired side reactions and ensure the correct peptide sequence. The trifluoroacetyl (Tfa) group is a useful N-terminal protecting group due to its stability under certain conditions and its facile cleavage under mild basic conditions. Isopropyl trifluoroacetate has emerged as a practical reagent for the introduction of the Tfa group, offering advantages in handling and reactivity. This document outlines the synthesis of isopropyl trifluoroacetate and provides a detailed protocol for its use in the N-trifluoroacetylation of amino acids.

Synthesis of Isopropyl Trifluoroacetate

Isopropyl trifluoroacetate can be synthesized through several methods. Below are protocols for three common approaches, with corresponding quantitative data summarized in Table 1.

Protocol 1: From Trifluoroacetyl Fluoride (B91410)

This method involves the reaction of trifluoroacetyl fluoride gas with isopropanol (B130326) in the presence of potassium fluoride.

Experimental Protocol:

-

In a stirred reactor, add 12 kg of isopropanol.

-

With stirring, slowly add 5.8 kg of potassium fluoride to create a mixture.

-

Transfer the mixture to a closed reactor equipped with a stirrer.

-

Introduce 11.6 kg of trifluoroacetyl fluoride gas into the mixture.

-

Maintain the reaction temperature at 45°C for 3.5 hours.

-

After the reaction, filter the mixture to remove the solid potassium bifluoride (KHF2) byproduct.

-

The filtrate is then purified by distillation to obtain isopropyl trifluoroacetate.

Protocol 2: From Trifluoroacetyl Chloride

This protocol describes the reaction of trifluoroacetyl chloride with isopropanol.

Experimental Protocol:

-

Cool a heel of 180 g of isopropyl trifluoroacetate to -19°C in a reaction vessel.

-

Add 132.5 g of trifluoroacetyl chloride to the vessel, maintaining the temperature between -19°C and -25°C.

-

Slowly add 48.6 g of isopropanol over 60 minutes, followed by an additional 12.1 g over 45 minutes.

-

Allow the mixture to warm to room temperature with continuous stirring. Use a scrubber with 10% aqueous sodium hydroxide (B78521) to neutralize any evolved HCl gas.

-

The resulting product is isopropyl trifluoroacetate.

Protocol 3: From Trifluoroacetic Acid

This method involves the direct esterification of trifluoroacetic acid with isopropanol using hydrofluoric acid as a catalyst.[1]

Experimental Protocol:

-

In a polyethylene (B3416737) reactor, successively introduce 57 g (0.5 mol) of trifluoroacetic acid, 30 g (0.5 mol) of isopropanol, and 10 g (0.25 mol) of anhydrous hydrofluoric acid.[1]

-

Stir the mixture at room temperature (approximately 15°C) for 3 hours.[1]

-

The reaction mixture will separate into two immiscible phases.[1]

-

Separate the two phases by decantation to recover the isopropyl trifluoroacetate layer.[1]

Data Presentation: Synthesis of Isopropyl Trifluoroacetate

| Parameter | Protocol 1 (from Trifluoroacetyl Fluoride) | Protocol 2 (from Trifluoroacetyl Chloride) | Protocol 3 (from Trifluoroacetic Acid)[1] |

| Starting Materials | Isopropanol, Potassium Fluoride, Trifluoroacetyl Fluoride | Isopropanol, Trifluoroacetyl Chloride | Isopropanol, Trifluoroacetic Acid, Hydrofluoric Acid[1] |

| Reaction Temperature | 45°C | -25°C to Room Temperature | 15°C[1] |

| Reaction Time | 3.5 hours | ~2 hours | 3 hours[1] |

| Yield | 92.9% | >97% purity | 95%[1] |

| Key Considerations | Requires handling of gaseous trifluoroacetyl fluoride. | Requires low-temperature control and scrubbing of HCl. | Uses highly corrosive hydrofluoric acid.[1] |

Table 1. Summary of quantitative data for the synthesis of isopropyl trifluoroacetate.

Application in N-Trifluoroacetylation of Amino Acids

Isopropyl trifluoroacetate is an effective reagent for the selective trifluoroacetylation of the side-chain amino group of basic amino acids, such as lysine.

Protocol 4: N-ε-Trifluoroacetylation of L-Lysine

This protocol details the selective N-trifluoroacetylation of the ε-amino group of L-lysine in an aqueous medium.[2]

Experimental Protocol:

-

Prepare a solution by dissolving 3.65 g (20 mmol) of L-lysine hydrochloride in 20 mL of 1N aqueous sodium hydroxide solution to achieve a pH of 10.5.[2]

-

To this solution, add 3.90 g (25 mmol) of isopropyl trifluoroacetate.[2]

-

Stir the reaction mixture vigorously at room temperature for 4 hours.[2]

-

A white precipitate of N-ε-trifluoroacetyl-L-lysine will form.[2]

-

Filter the reaction mixture to collect the precipitate.

-

Wash the collected solid with ethanol.

-

Dry the product under reduced pressure.

Data Presentation: N-ε-Trifluoroacetylation of L-Lysine

| Parameter | Protocol 4[2] |

| Substrate | L-Lysine Hydrochloride[2] |

| Reagent | Isopropyl Trifluoroacetate[2] |

| Solvent | Aqueous Sodium Hydroxide[2] |

| pH | 10.5[2] |

| Reaction Temperature | Room Temperature[2] |

| Reaction Time | 4 hours[2] |

| Yield | 1.32 g of N-ε-trifluoroacetyl-L-lysine[2] |

Table 2. Summary of quantitative data for the N-ε-trifluoroacetylation of L-lysine.

Mandatory Visualizations

Synthesis Workflow of Isopropyl Trifluoroacetate

Caption: Workflow diagram for the synthesis of isopropyl trifluoroacetate.

N-Trifluoroacetylation Workflow

Caption: Workflow for the N-trifluoroacetylation of L-lysine.

Conclusion

Isopropyl trifluoroacetate is a versatile and valuable reagent in the field of peptide chemistry and organic synthesis. While not employed for direct peptide bond formation, its utility as a trifluoroacetylating agent for the protection of amine functionalities is well-documented. The protocols provided herein offer reliable methods for both the synthesis of isopropyl trifluoroacetate and its subsequent application in the N-trifluoroacetylation of amino acids, providing researchers with essential tools for their synthetic endeavors.

References

Application Notes and Protocols for Trifluoroacetylation of Amines using Isopropyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetylation is a crucial chemical transformation in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The introduction of a trifluoroacetyl group (-COCF₃) to an amine can serve as a protective group, enhance the volatility of the compound for analytical purposes (e.g., gas chromatography), and modulate the biological activity of the parent molecule. Isopropyl trifluoroacetate (B77799) has emerged as a valuable reagent for this purpose, offering a stable and effective means of trifluoroacetylation.[1] This document provides detailed application notes and experimental protocols for the trifluoroacetylation of various amines using isopropyl trifluoroacetate.

Reaction Principle

The trifluoroacetylation of an amine with isopropyl trifluoroacetate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isopropyl trifluoroacetate. This is often facilitated by a mild base, which deprotonates the amine, increasing its nucleophilicity.[1] The reaction proceeds to form a stable N-trifluoroacetylated amine and isopropanol (B130326) as a byproduct.

Reaction Scheme:

Advantages of Isopropyl Trifluoroacetate

Isopropyl trifluoroacetate is a preferred reagent for trifluoroacetylation in many applications due to its:

-

Stability: It is less sensitive to hydrolysis compared to more reactive agents like trifluoroacetic anhydride.

-

Selectivity: It allows for controlled trifluoroacetylation, minimizing side reactions.

-

Ease of Handling: As a liquid, it is relatively easy to handle and dispense in a laboratory setting.

Experimental Protocols

The following protocols provide detailed methodologies for the trifluoroacetylation of different classes of amines.

Protocol 1: Trifluoroacetylation of an Amino Acid (L-Lysine)

This protocol is adapted from a patented procedure for the selective N-trifluoroacetylation of the ε-amino group of L-lysine.

Materials:

-

L-lysine hydrochloride

-

1N Sodium hydroxide (B78521) solution

-

Isopropyl trifluoroacetate

-

Ethanol

Procedure:

-

Prepare a solution of L-lysine by dissolving 3.65 g (20 mmol) of L-lysine hydrochloride in 20 mL of 1N aqueous sodium hydroxide solution. Stir the mixture until the solid is completely dissolved. The pH of the solution should be approximately 10.5.

-

To this solution, add 3.90 g (25 mmol) of isopropyl trifluoroacetate.

-

Stir the reaction mixture vigorously at room temperature for 4 hours.

-

A white precipitate of Nε-trifluoroacetyl-L-lysine will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with ethanol.

-

Dry the product under reduced pressure.

Expected Yield: 1.32 g of Nε-trifluoroacetyl-L-lysine.

Protocol 2: General Procedure for Trifluoroacetylation of Primary and Secondary Amines (Hypothetical)

While specific literature examples for a broad range of simple amines are scarce, the following general procedure is based on established principles of N-acylation and can be used as a starting point for optimization.

Materials:

-

Amine (e.g., Benzylamine, Aniline, Hexylamine)

-

Isopropyl trifluoroacetate

-

Triethylamine (B128534) or Pyridine (as a base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1 to 1.5 equivalents), for example, triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add isopropyl trifluoroacetate (1.1 to 1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Quantitative Data Summary

The following table summarizes the available and expected yields for the trifluoroacetylation of various amines.

| Amine Substrate | Amine Type | Reagent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| L-Lysine | Amino Acid (Primary) | Isopropyl trifluoroacetate | NaOH (pH 10.5) | Water | 4 h | Room Temp. | ~33% |

| Phenylamine (Aniline) | Aromatic (Primary) | Polymer-bound trifluoroacetyl | - | - | - | - | 80% |

| Benzylamine | Aliphatic (Primary) | Polymer-bound trifluoroacetyl | - | - | - | - | 91% |

| Hexylamine | Aliphatic (Primary) | Polymer-bound trifluoroacetyl | - | - | - | - | 93% |

| Isopropylamine (B41738) | Aliphatic (Primary) | Polymer-bound trifluoroacetyl | - | - | - | - | 90% |

Note: Yields for aniline, benzylamine, hexylamine, and isopropylamine are based on reactions with a polymer-bound trifluoroacetylating agent and may serve as an estimate for reactions with isopropyl trifluoroacetate.

Visualizations

Experimental Workflow for Trifluoroacetylation

The following diagram illustrates the general workflow for the trifluoroacetylation of an amine in a laboratory setting.

Reaction Mechanism Pathway

This diagram outlines the logical steps of the nucleophilic acyl substitution mechanism for the trifluoroacetylation of a primary amine.

Conclusion

Isopropyl trifluoroacetate is a versatile and practical reagent for the trifluoroacetylation of amines. The provided protocols and data offer a solid foundation for researchers to develop and optimize their synthetic procedures. By carefully selecting the reaction conditions, particularly the choice of base and solvent, high yields of N-trifluoroacetylated products can be achieved for a variety of amine substrates, which is invaluable for the synthesis of novel compounds in drug discovery and development.

References

Application Note: Derivatization of Alcohols with Trifluoroacetic Anhydride (TFAA) for Enhanced GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of alcohols can be challenging due to their polarity, which can lead to poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detectability. This application note provides a detailed protocol for the derivatization of alcohols using trifluoroacetic anhydride (B1165640) (TFAA), a highly effective reagent for this purpose. The resulting trifluoroacetyl esters are more volatile and produce characteristic mass spectra, enabling sensitive and reliable quantification. While the focus of this document is on TFAA, the principles and procedures are broadly applicable and provide a strong foundation for methods involving similar fluorinated derivatizing agents like isopropyl trifluoroacetate (B77799).

Introduction

Alcohols are a ubiquitous class of compounds encountered in various fields, including pharmaceutical development, clinical diagnostics, and industrial quality control. Accurate and sensitive quantification of alcohols is often crucial. Gas chromatography offers high separation efficiency, but the inherent polarity of the hydroxyl group can cause issues such as peak tailing and poor sensitivity.[1] Derivatization addresses these challenges by converting the polar hydroxyl group into a less polar and more volatile functional group.[1]

Trifluoroacetylation using trifluoroacetic anhydride (TFAA) is a well-established and robust method for the derivatization of alcohols.[2][3] The reaction is typically fast and proceeds to completion under mild conditions. The resulting trifluoroacetyl esters exhibit excellent chromatographic properties, including sharp, symmetrical peaks and reduced retention times.[3] Furthermore, the presence of the trifluoromethyl group often leads to characteristic fragmentation patterns in the mass spectrometer, aiding in compound identification and improving the sensitivity of the analysis.[3]

This application note details a comprehensive protocol for the derivatization of short-chain alcohols with TFAA and their subsequent analysis by GC-MS. It includes information on reagents, a step-by-step procedure, and typical analytical performance data.

Signaling Pathway and Logical Relationships

The derivatization of an alcohol with trifluoroacetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks one of the carbonyl carbons of the trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion, which then abstracts the proton from the oxonium ion intermediate to yield the trifluoroacetyl ester and a molecule of trifluoroacetic acid as a byproduct.

Caption: Reaction mechanism for the derivatization of an alcohol with TFAA.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of alcohols by GC-MS is depicted below. The process begins with sample preparation, followed by the derivatization reaction, and concludes with GC-MS analysis and data processing.

Caption: General workflow for alcohol derivatization and GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

Alcohols: Methanol, Ethanol, 1-Propanol, 2-Propanol (Isopropyl alcohol), 1-Butanol (analytical grade or higher)

-

Derivatizing Reagent: Trifluoroacetic anhydride (TFAA) (≥99% purity)

-

Solvent: Dichloromethane or Ethyl Acetate (anhydrous, analytical grade)

-

Internal Standard (IS): A suitable internal standard, such as a deuterated analog of one of the target alcohols or a structurally similar compound that does not interfere with the analytes of interest.

-

Quenching Solution (optional): Saturated sodium bicarbonate solution.

-

Drying Agent: Anhydrous sodium sulfate (B86663).

-

Vials: 2 mL glass autosampler vials with PTFE-lined screw caps.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each alcohol and the internal standard in a suitable solvent (e.g., dichloromethane).

-

Working Standard Solutions: Prepare a series of mixed working standard solutions by appropriate dilution of the stock solutions to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. For aqueous samples, a liquid-liquid extraction may be necessary to transfer the alcohols into an organic solvent compatible with the derivatization reaction. For samples already in an organic matrix, a simple dilution may be sufficient.

Derivatization Protocol

-

Pipette 100 µL of the standard solution or sample extract into a 2 mL glass vial.

-

Add 50 µL of the internal standard solution.

-

Add 100 µL of trifluoroacetic anhydride (TFAA).

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

(Optional Quenching Step): To remove excess TFAA and the trifluoroacetic acid byproduct, add 500 µL of saturated sodium bicarbonate solution and vortex. Allow the layers to separate.

-

(Optional Extraction Step): Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final solution to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and applications.

| Parameter | Setting |

| GC System | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 40°C (hold 2 min) Ramp: 10°C/min to 200°C (hold 2 min) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |

Quantitative Data